molecular formula C20H26N2 B13936845 6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine CAS No. 63918-72-9

6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine

Cat. No.: B13936845
CAS No.: 63918-72-9
M. Wt: 294.4 g/mol
InChI Key: VNOGBPCURSCKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is a heterocyclic compound that belongs to the class of dibenzazepines. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to two benzene rings. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-cyanophenyl)benzoic acid with a suitable reducing agent to form the dibenzazepine core . The diethylaminoethyl side chain is then introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted dibenzazepines .

Scientific Research Applications

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine involves its interaction with specific molecular targets. It is known to inhibit acid lysosomal hydrolytic enzyme activities, which contributes to its anti-inflammatory effects. Additionally, it inhibits prostaglandin synthetase activity, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is unique due to its specific diethylaminoethyl side chain, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and molecular chirality sensor further distinguishes it from other similar compounds .

Properties

CAS No.

63918-72-9

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)-N,N-diethylethanamine

InChI

InChI=1S/C20H26N2/c1-3-21(4-2)13-14-22-15-17-9-5-7-11-19(17)20-12-8-6-10-18(20)16-22/h5-12H,3-4,13-16H2,1-2H3

InChI Key

VNOGBPCURSCKDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.